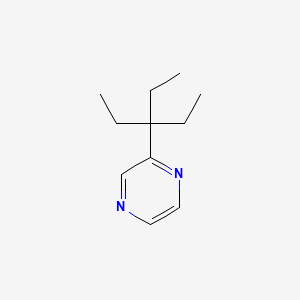
2-(3-Ethylpentan-3-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethylpentan-3-yl)pyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpentan-3-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction between 3-ethyl-3-pentanone and ethylenediamine under acidic conditions can yield this compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic cyclization processes. Transition metal catalysts, such as palladium or nickel, can be employed to facilitate the cyclization reaction, improving yield and reducing reaction time. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethylpentan-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated pyrazines or other substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethylpentan-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.
Wirkmechanismus
The mechanism of action of 2-(3-Ethylpentan-3-yl)pyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
2,3-Diethyl-5-methylpyrazine: Exhibits similar biological activities and is used in agricultural applications.
Pyrazinamide: An antituberculosis agent with a different substitution pattern on the pyrazine ring.
Uniqueness
2-(3-Ethylpentan-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl and a pentanyl group on the pyrazine ring differentiates it from other pyrazine derivatives, potentially leading to unique applications and activities.
Eigenschaften
CAS-Nummer |
106073-56-7 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.279 |
IUPAC-Name |
2-(3-ethylpentan-3-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-11(5-2,6-3)10-9-12-7-8-13-10/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
GHSZLGMVMIEXGW-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















